molecular formula C10H13N3O B050395 1-(1H-benzimidazol-2-ylamino)propan-2-ol CAS No. 120161-07-1

1-(1H-benzimidazol-2-ylamino)propan-2-ol

Cat. No. B050395
M. Wt: 191.23 g/mol
InChI Key: PSVRXGARSFQENR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. An example includes the synthesis of related compounds through reactions involving aldehydes, 2-amino benzimidazole, and various catalysts such as nickel nitrate hexahydrate or nano-Copper Y Zeolite, highlighting the diverse synthetic routes available for these compounds (Mobinikhaledi, Foroughifar, & Kalhor, 2009); (Kalhor, 2015).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These methods provide detailed information about the geometry, electronic structure, and intermolecular interactions of these compounds. For instance, the structural properties of a related compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, were extensively studied, revealing insights into its molecular geometry and interactions (Abdel Ghani & Mansour, 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including alkylation, nitrosation, and ring closure, leading to a wide array of structurally diverse compounds. These reactions are essential for modifying the chemical and biological properties of benzimidazole derivatives for specific applications (Pozharskii, Dyablo, Belyaev, Starikova, & Yanovskii, 1998).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure and can be studied through crystallography and computational methods (Adardour, Lahcen, Hdoufane, Alanazi, Loughzail, Mousser, Fleutot, François, Cherqaoui, & Baouid, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of benzimidazole derivatives. These properties can be tailored through chemical modifications, enabling the design of compounds with specific functions, such as catalysis, binding to biological targets, or acting as inhibitors against various pathogens (Srivastava, Gupta, Naaz, Sen Gupta, Yadav, Singh, Singh, Rana, Gupta, Schols, & Singh, 2020).

Scientific Research Applications

  • Pharmaceutical Applications

    • Benzimidazole derivatives have a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
    • Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
    • For example, 2-alkoxy-4-aryl-6-(1 H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives showed significant vasodilation properties .
    • Another example is 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives, which displayed notable antiproliferative activity against nine tumor subpanels .
  • Chemical Synthesis

    • The synthesis of benzimidazole derivatives has attracted much attention from chemists .
    • The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
  • Proteomics Research

    • Benzimidazole derivatives, such as 1-(1H-Benzimidazol-2-ylamino)propan-2-ol, are used in proteomics research .
    • Proteomics is a large-scale study of proteins, particularly their structures and functions .
  • Antiviral Activities

    • Benzimidazole derivatives have shown potential as antiviral agents .
    • They have been found to be effective against a variety of viruses .
  • Anticancer Activities

    • Some benzimidazole derivatives have shown promising anticancer activities .
    • For example, 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazole derivatives displayed notable antiproliferative activity against nine tumor subpanels .
  • Antihypertensive Activities

    • Benzimidazole derivatives have also been found to have antihypertensive activities .
    • 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives showed significant vasodilation properties .
  • Antimicrobial Activities

    • Benzimidazole derivatives have shown potential as antimicrobial agents .
    • They have been found to be effective against a variety of bacteria and fungi .
  • Anthelmintic Activities

    • Some benzimidazole derivatives have shown promising anthelmintic activities .
    • They have been used to treat a variety of parasitic worm infections .
  • Biochemical Research

    • Benzimidazole derivatives, such as 1-(1H-Benzimidazol-2-ylamino)propan-2-ol, are used in biochemical research .
    • They can be used to study protein structures and functions .
  • Chemotherapeutic Agents

    • Due to their isostructural pharmacophore of naturally occurring active biomolecules, benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions .
    • Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
  • Treatment of Virulent Diseases

    • Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
  • Pharmacological Research

    • Benzimidazole derivatives have attracted a great deal of interest among medicinal chemists .
    • Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Safety And Hazards

“1-(1H-benzimidazol-2-ylamino)propan-2-ol” is classified as an irritant . Proper safety measures should be taken while handling this compound to avoid direct contact, inhalation, or ingestion.

Future Directions

The future directions of “1-(1H-benzimidazol-2-ylamino)propan-2-ol” would likely be determined by the results of ongoing proteomics research . Its potential applications could be vast, depending on its interactions with various proteins.

properties

IUPAC Name

1-(1H-benzimidazol-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(14)6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVRXGARSFQENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-2-ylamino)propan-2-ol

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